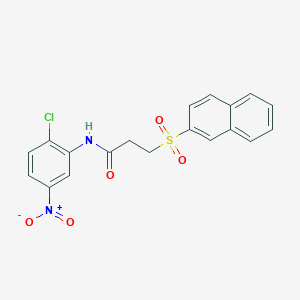![molecular formula C18H17F2N7O2 B14926394 N-[1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926394.png)
N-[1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~4~-[1-(2,2-DIFLUOROETHYL)-3-METHYL-1H-PYRAZOL-5-YL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes difluoroethyl and pyrazolyl groups, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(2,2-DIFLUOROETHYL)-3-METHYL-1H-PYRAZOL-5-YL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of difluoromethylated intermediates. This process typically requires the use of metal-based catalysts and specific reaction conditions to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N~4~-[1-(2,2-DIFLUOROETHYL)-3-METHYL-1H-PYRAZOL-5-YL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The difluoroethyl and pyrazolyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethyl oxides, while substitution reactions can produce a range of derivatives with modified functional groups.
Applications De Recherche Scientifique
N~4~-[1-(2,2-DIFLUOROETHYL)-3-METHYL-1H-PYRAZOL-5-YL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N4-[1-(2,2-DIFLUOROETHYL)-3-METHYL-1H-PYRAZOL-5-YL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The difluoroethyl and pyrazolyl groups play a crucial role in binding to enzymes or receptors, leading to the modulation of their activity. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-amine
- N-{[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]methyl}-2-methyl-2-propanamine
Uniqueness
N~4~-[1-(2,2-DIFLUOROETHYL)-3-METHYL-1H-PYRAZOL-5-YL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of difluoroethyl and pyrazolyl groups, which confer distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C18H17F2N7O2 |
|---|---|
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
N-[2-(2,2-difluoroethyl)-5-methylpyrazol-3-yl]-3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H17F2N7O2/c1-9-4-15(27(24-9)8-14(19)20)23-17(28)12-5-13(11-6-21-26(3)7-11)22-18-16(12)10(2)25-29-18/h4-7,14H,8H2,1-3H3,(H,23,28) |
Clé InChI |
BKDQHDXDRQNJAN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CN(N=C4)C)CC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(furan-2-yl)-N-[1-(4-methoxyphenyl)ethyl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926323.png)
![N-(2,5-dimethylphenyl)-1-{1-[(2,5-dimethylphenyl)amino]-1-oxobutan-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14926327.png)
![1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B14926338.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-butyl-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B14926346.png)
![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B14926348.png)
![3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-cycloheptylpropanamide](/img/structure/B14926354.png)
![3-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14926360.png)


![3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B14926379.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14926385.png)
![2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14926392.png)
![N-(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926400.png)
![1,1-dibenzyl-3-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]thiourea](/img/structure/B14926408.png)
